

# structure of 3,4,5-Tricaffeoylquinic acid

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## Compound Focus: 3,4,5-Tricaffeoylquinic acid

CAS No.: 86632-03-3

Cat. No.: S515999

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## Chemical Structure and Basic Properties

The table below summarizes the core chemical identifier and physical properties of TCQA. Please note that some predicted properties are based on computational models and not experimental measurement [1].

Property	Value / Description
Common Name	3,4,5-Tricaffeoylquinic acid [1]
CAS Number	86632-03-3 [1]
IUPAC Name	(3R,5R)-3,4,5-tris[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]-1-hydroxycyclohexane-1-carboxylic acid [2] [3] [1]
Molecular Formula	C <sub>34</sub> H <sub>30</sub> O <sub>15</sub> [1]
Molecular Weight	678.59 g/mol [1]
XLogP3	2.68 (Predicted) [1]
Boiling Point	916.0±65.0 °C (Predicted at 760 mmHg) [1]
Flash Point	290.9±27.8 °C (Predicted) [1]

## Primary Biological Activities and Experimental Evidence

TCQA exhibits a range of biological activities by interacting with multiple cellular pathways. The following diagram outlines its core mechanisms and effects based on in vivo and in vitro studies.

### Core Mechanisms and Effects of 3,4,5-Tricaffeoylquinic Acid (TCQA)

The quantitative data from key studies is summarized in the table below for easy comparison.

Biological Activity	Experimental Model	Key Dosage/Concentration	Significant Results & Key Metrics	Proposed Mechanism
Cognitive Enhancement & Neurogenesis [4]	SAMP8 mice (in vivo)	5 mg/kg, oral, 30 days	<b>Escape latency:</b> Significantly decreased vs. control from day 4-7 in MWM. <b>Neurogenesis:</b> Significant increase in BrdU+/GFAP+ and BrdU+/NeuN+ cells in dentate gyrus.	Activation of BMP signaling; Induction of cell cycle arrest and neuronal differentiation [4] [2].
	Human Neural Stem Cells (hNSCs, in vitro)	1-20 µM	<b>Cell Viability:</b> Increased dose-dependently. <b>Differentiation:</b> Increased protein levels of β3-tubulin (neurons), MBP (oligodendrocytes), GFAP (astrocytes).	Cell cycle arrest at G0/G1 phase; Actin cytoskeleton organization [4].
Anti-inflammatory Effects [5] [6]	Human Keratinocytes (in vitro)	15-50 µM	<b>Cytokine Reduction:</b> Inhibited TNF-α-stimulated production of IL-1β,	Suppression of Toll-like receptor 4-mediated activation of Akt,

Biological Activity	Experimental Model	Key Dosage/Concentration	Significant Results & Key Metrics	Proposed Mechanism
			IL-8, CCL17, CCL27. <b>Cell Death:</b> ~4-5% at 15/25 $\mu$ M; ~9% at 50 $\mu$ M after 24h.	ERK, and NF- $\kappa$ B pathways [5] [6].
<b>Hair Growth Induction</b> [3]	C3H Mice (in vivo)	1% (w/v), topical, 30 days	<b>Hair Regrowth:</b> ~120% increase in regrown area vs. ~37% in control by day 30. <b>Histology:</b> Advanced anagen phase in hair follicles.	Upregulation of $\beta$ -catenin expression and its target genes; Modulation of Wnt signaling pathway [3] [7].
<b>Hair Pigmentation Promotion</b> [7]	C3H Mice (in vivo); Human Melanocytes (in vitro)	1% (w/v), topical (mice); Not specified (in vitro)	<b>Melanin Content:</b> Increased in vivo and in vitro. <b>Gene Expression:</b> Upregulated CTNNB1 (encodes $\beta$ -catenin), MITF, and melanogenesis enzymes (TYR, TYRP1).	Activation of $\beta$ -catenin, leading to upregulation of MITF and melanogenesis enzymes [7].

## Detailed Experimental Protocols

For researchers looking to replicate key findings, here are summaries of the core methodologies used in the cited studies.

### Protocol 1: In Vivo Assessment of Cognitive Enhancement

This protocol is used to evaluate the effects of TCQA on learning, memory, and adult neurogenesis in a mouse model of aging [4].

- **Animal Model:** Senescence-accelerated mouse prone 8 (SAMP8) mice. Water-treated senescence-accelerated mouse resistant 1 (SAMR1) are often used as a control.
- **Compound Administration:** TCQA is administered orally at a dose of **5 mg/kg body weight** for **30 days**.
- **Behavioral Test (Morris Water Maze, MWM):**
  - **Equipment:** A circular pool of water with a hidden platform.
  - **Procedure:** Over 7 days of training, mice are placed in the pool to find the platform. The time taken to find the platform (escape latency) is recorded.
  - **Probe Test:** After training, the platform is removed, and the time the mouse spends in the target quadrant is measured to assess spatial memory.
- **Tissue Collection and Analysis:**
  - **Bromodeoxyuridine (BrdU) Labeling:** Mice are injected with BrdU to label proliferating cells.
  - **Immunohistochemistry:** Brain tissues are collected, and coronal sections of the hippocampus are stained with antibodies against BrdU, GFAP (a stem cell/astrocyte marker), and NeuN (a neuronal marker).
  - **Cell Counting:** The number of **BrdU+/GFAP+** cells (activated stem cells) and **BrdU+/NeuN+** cells (newborn neurons) in the dentate gyrus are quantified.

## Protocol 2: In Vitro Assessment of Neural Stem Cell Differentiation

This protocol evaluates the direct impact of TCQA on human neural stem cell (hNSC) fate determination [4].

- **Cell Culture:** Human Neural Stem Cells (hNSCs) are maintained and then induced to differentiate in a differentiation medium.
- **Compound Treatment:** Cells are treated with TCQA at concentrations ranging from **1 to 20  $\mu$ M** for up to **96 hours**.
- **Viability Assay:** Cell viability is assessed using the **MTT assay** after 24, 48, 72, and 96 hours of treatment.
- **Immunocytochemistry/Western Blotting:**
  - Cells are fixed and stained with antibodies for differentiation markers:  **$\beta$ 3-tubulin** (neurons), **GFAP** (astrocytes), and **MBP** (oligodendrocytes).
  - Protein expression levels of these markers are quantified via Western Blotting.
- **Microarray Analysis:** Global gene expression profiling is performed using DNA microarrays to elucidate pathways affected by TCQA, such as BMP signaling and chromatin remodeling.

## Protocol 3: In Vitro Assessment of Anti-inflammatory Activity

This protocol measures the compound's ability to inhibit inflammation in keratinocytes [5].

- **Cell Culture:** Human keratinocytes (e.g., HEK001 cell line) are cultured.
- **Inflammation Induction and Treatment:** Cells are pre-treated with TCQA (e.g., **15  $\mu$ M** for 20-35 minutes) before stimulation with **Tumor Necrosis Factor-alpha (TNF- $\alpha$ , 10 ng/mL)**.
- **Measurement of Inflammatory Mediators:** The production of cytokines (e.g., IL-1 $\beta$ , IL-8) and chemokines (e.g., CCL17, CCL27) in the culture supernatant is measured by ELISA.
- **Mechanism Analysis (Western Blotting):**
  - Cell lysates are analyzed by Western Blot to detect the suppression of key signaling molecules.
  - Targets include phosphorylation of **I $\kappa$ B $\alpha$**  (an indicator of NF- $\kappa$ B pathway activation) and **Akt**.
- **Reactive Oxygen Species (ROS) Detection:** Intracellular ROS levels are measured using fluorescent probes to determine if the anti-inflammatory effect is mediated through antioxidant activity.

## Research Implications and Future Directions

The research indicates that TCQA is a promising multi-target therapeutic candidate. Its ability to promote neurogenesis and improve cognitive function positions it as a potential therapeutic for **age-related neurodegenerative diseases like Alzheimer's** [4] [2]. Furthermore, its anti-inflammatory properties against TNF- $\alpha$ -stimulated responses suggest potential for treating **inflammatory skin conditions such as atopic dermatitis** [5] [6].

Future work should focus on:

- **Clinical Translation:** Validating these promising pre-clinical results in human trials.
- **Formulation Development:** Optimizing bioavailability, especially for central nervous system targets.
- **Safety Profiling:** Conducting comprehensive toxicological studies to determine safe dosing windows.
- **Synthetic Derivatives:** Exploring related compounds, such as the newly synthesized 3,4,5-tri-feruloylquinic acid (TFQA), which also shows cognitive-enhancing effects via BDNF signaling [8].

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